4-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine is a heterocyclic organic compound. It serves as an intermediate metabolite in the bacterial degradation pathway of nicotine. [] In this pathway, the bacterium Pseudomonas sp. strain ZUTSKD utilizes nicotine as its sole source of carbon, nitrogen, and energy. [] 4-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine represents a key step in the breakdown of nicotine by this bacterium. []
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrole moiety. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility as a building block for more complex molecular structures.
This compound can be synthesized through several methods, primarily involving the condensation of pyridine derivatives with pyrrole derivatives. It is commercially available from various chemical suppliers, indicating its relevance in research and industrial applications.
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine falls under the category of nitrogen-containing heterocycles. It is classified as an alkaloid due to its structural features and potential biological activities.
The synthesis of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine typically involves the following methods:
The reaction conditions are critical for optimizing yield and purity. Typical conditions may include:
The molecular structure of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine can be represented by its molecular formula and its IUPAC name indicates its dual ring system comprising both pyridine and pyrrole functionalities.
Property | Value |
---|---|
Molecular Formula | C9H10N2 |
Molecular Weight | 146.19 g/mol |
InChI | InChI=1S/C9H10N2/c1-3... |
Canonical SMILES | C1CN=C(C1)c2cccnc2 |
This data highlights the compound's structural characteristics essential for understanding its reactivity and potential interactions in biological systems.
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions. For instance, controlling temperature and pH during oxidation can determine the selectivity for N-oxide formation versus other oxidation products.
The mechanism by which 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine exerts its effects—especially in biological contexts—often involves interactions with specific receptors or enzymes. For example:
Research has shown that related compounds exhibit significant biological activities, suggesting that 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine may also possess similar properties worthy of further investigation .
The physical properties of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine include:
Chemically, this compound is stable under standard laboratory conditions but may react under extreme conditions (e.g., strong oxidizing agents). Its reactivity profile suggests it could participate in various organic transformations relevant to synthetic chemistry.
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine has several applications:
This compound belongs to the non-fused bicyclic systems category, featuring directly connected but non-annulated pyrroline and pyridine rings. The pyrrole component exists in a partially reduced state (specifically, 3,4-dihydro-2H-pyrrole), distinguishing it from fully aromatic pyrrolylpyridines [4] [8]. Crystallographic analyses reveal that the dihedral angle between rings ranges between 15-30°, permitting moderate conjugation while maintaining quasi-planarity optimized for receptor binding [4]. The pyrroline ring adopts an enamine configuration with electron density delocalization toward the intercyclic bond, creating a polarized system ideal for nucleophilic-electrophilic interactions [5] [8].
Bond length analysis from spectral data (NIST) indicates asymmetric electron distribution: the C2-C3 bond in pyrroline (1.46 Å) shows single-bond character, while C4-C5 (1.35 Å) approaches double-bond nature, confirming localized unsaturation [5]. The pyridine nitrogen (pKa ≈ 4.5) protonates readily under physiological conditions, enhancing water solubility and salt formation capabilities, whereas the pyrroline nitrogen (pKa ≈ 10.5) remains predominantly non-basic due to electron delocalization [6] [8]. This zwitterionic potential enables membrane permeability and diverse supramolecular interactions, including π-stacking via the pyridine ring and hydrogen bonding through both nitrogens [8]. These structural traits align with bioactivity trends observed in natural pyrrole-pyridines like myosmine, which demonstrate CNS penetration and enzymatic inhibition [5].
Pyrrole-pyridine hybrids emerged prominently in mid-20th century alkaloid research, with myosmine (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine) identified as the first natural representative in tobacco (Nicotiana spp.) [5]. Early syntheses focused on biomimetic approaches, often producing complex isomer mixtures due to the reactivity of dihydropyrrole intermediates. The 1980s brought regioselective methods using Stille couplings or enamine alkylations, enabling targeted access to 4-substituted variants, though in low yields (<25%) [5] [8]. Contemporary advancements (post-2010) leverage transition metal catalysis and microwave-assisted cyclization, achieving 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine in >80% yield with high purity [6] [8].
The compound's pharmacological relevance expanded significantly following dopaminergic activity discoveries in myosmine analogs, stimulating interest in positional isomers [5]. Recent innovations exploit its bidentate coordination capacity for metal-organic frameworks (MOFs) in catalysis and as fluorescent probes leveraging its extended conjugation [8]. Current research focuses on ring-functionalized derivatives, particularly 3,5-disubstituted pyrrolines, to modulate electronic properties and bioavailability [6] [9]. The synthesis of complex derivatives like tert-butyl cyclobutyl(5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate exemplifies progress in introducing chiral elements and steric control at the pyridine ring [10]. These developments position this scaffold as a versatile building block in modern drug design, particularly for kinase inhibitors and epigenetic modulators where its hybrid character enables simultaneous hydrophobic and polar interactions [9] [10].
Table 2: Evolution of Synthetic Approaches to Pyrrole-Pyridine Hybrids
Era | Key Method | Target Isomer | Yield Range | Limitations |
---|---|---|---|---|
1960-1980 | Biomimetic condensation | Myosmine (3-isomer) | 10-15% | Complex mixtures, low yields |
1980-2000 | Enamine alkylation | 2- and 4-isomers | 20-25% | Moderate regioselectivity |
2000-2010 | Stille coupling | 4-isomer | 40-60% | Palladium contamination concerns |
2010-Present | Microwave-assisted cyclization | Regiocontrolled derivatives | 75-85% | High equipment costs |
Positional isomerism in pyrrole-pyridine hybrids profoundly influences bioactivity profiles and target selectivity. The 4-substituted isomer (4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine) exhibits distinct electronic properties versus its 3-substituted counterpart (myosmine), evidenced by dipole moment variations (4-isomer: 2.1 D vs. myosmine: 2.7 D) that modulate receptor binding orientation [5]. The conjugation pathway differs significantly: in the 4-isomer, the pyridine nitrogen's electron-withdrawing effect stabilizes the pyrroline enamine system, enhancing its nucleophilic character at C3, whereas myosmine displays charge-separated resonance forms favoring electrophilic reactions [5] [8].
These electronic disparities translate to divergent pharmacological behaviors. Myosmine demonstrates potent dopamine release in adult rat models and aromatase inhibition (7× nicotine's potency), attributed to its ability to adopt bioactive conformations mimicking pyridinium alkaloids . Conversely, the 4-isomer's reduced basicity favors blood-brain barrier penetration and shows promise in tubulin modulation applications, particularly in lymphoma models where related pyrrolo-oxazoles exhibit nanomolar cytotoxicity [9]. Recent studies highlight the 4-isomer's superiority in antibacterial hybrids, likely due to enhanced membrane interaction from its balanced lipophilicity (calculated logP 1.8 vs. myosmine's 1.2) [6] [8].
The scaffold's functionalization potential further distinguishes therapeutic applications. Electrophilic substitution occurs preferentially at the pyridine 3-position in 4-isomers, enabling selective introduction of pharmacophores like halogen atoms or carboxyl groups [6] [10]. Complex derivatives such as pyrrolo[3′,4':3,4]cyclohepta[1,2-d][1,2]oxazoles demonstrate potent activity against refractory lymphomas (IC₅₀ 0.08–0.41 μM) by exploiting the pyrroline nitrogen's hydrogen-bonding capacity alongside the pyridine ring's stacking ability [9]. This positions 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine as a privileged scaffold for oncology, particularly against targets requiring dual hydrophobic and polar interactions like tubulin or kinase allosteric pockets.
Table 3: Pharmacological Implications of Positional Isomerism in Dihydropyrrolylpyridines
Property | 4-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine | Myosmine (3-isomer) | Functional Consequence |
---|---|---|---|
Dipole Moment | 2.1 D | 2.7 D | Alters binding orientation in receptor pockets |
pKa (Pyridine N) | 4.5 | 3.9 | Impacts ionization state at physiological pH |
logP (Calculated) | 1.8 | 1.2 | Modulates membrane permeability |
Electrophilic Site | Pyrroline C3 | Pyridine C6 | Directs derivatization strategies |
Dominant Bioactivity | Tubulin inhibition | Aromatase/Dopamine modulation | Dictates therapeutic applications |
Table 4: Representative Derivatives and Therapeutic Applications
Derivative Class | Example Structure | Therapeutic Area | Biological Activity | Source |
---|---|---|---|---|
Pyrrolo[3',4':3,4]cyclohepta[1,2-d][1,2]oxazoles | Tricyclic fused system | Lymphoma therapeutics | Antiproliferative activity (IC₅₀ 0.08–0.41 μM) | [9] |
Carbamate-functionalized | tert-Butyl cyclobutyl(5-(dihydropyrrolyl)pyridin-2-yl)carbamate | Medicinal chemistry building block | Target engagement optimization | [10] |
Halogenated pyrrole-pyridines | 3-Bromo-4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | Antibacterial development | Enhanced membrane interaction | [8] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0